

Application Notes: Combination Therapy with PX-866 and EGFR Inhibitors

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762

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Introduction

The epidermal growth factor receptor (EGFR) is a critical driver in many cancers, and its inhibitors have shown significant efficacy. However, resistance to EGFR-targeted therapies often develops, frequently through the activation of alternative survival pathways.[1][2] One of the most prominent escape mechanisms is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade.[3][4][5] This has led to the rationale of combining EGFR inhibitors with PI3K inhibitors to simultaneously block both pathways, potentially overcoming resistance and enhancing anti-tumor activity.[4][6]

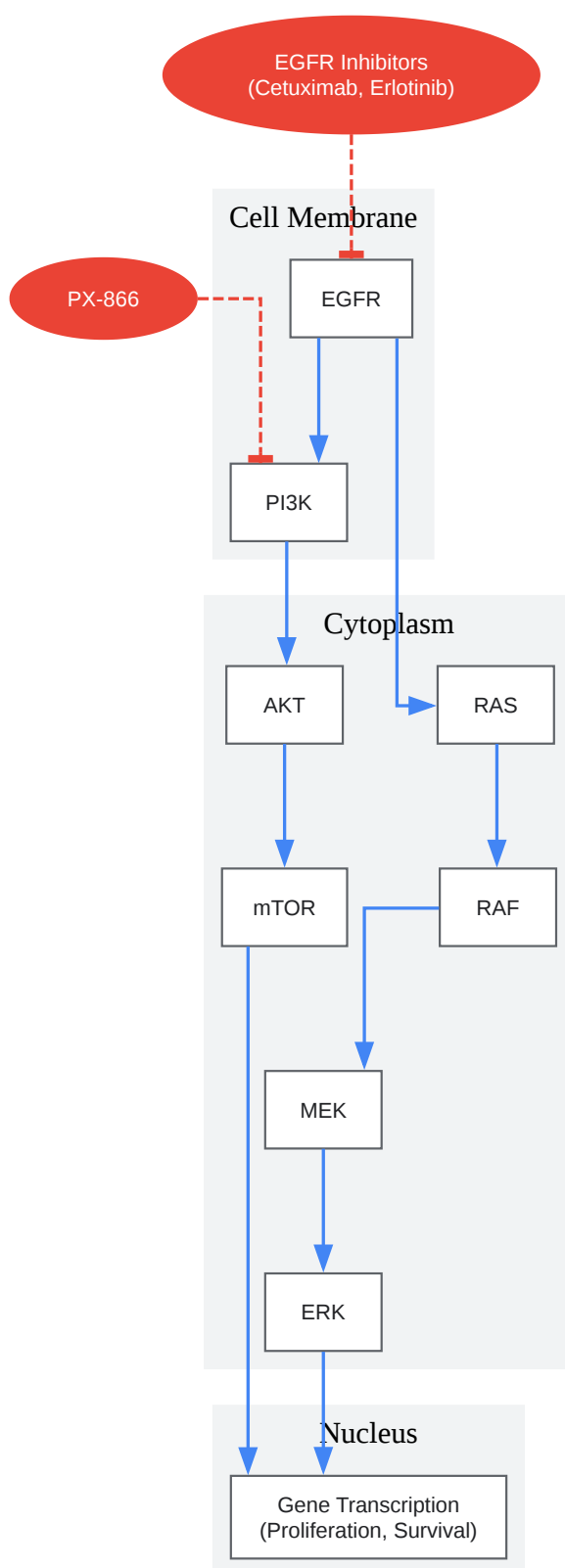
PX-866 is a potent, irreversible, pan-isoform inhibitor of PI3K.[7][8] It is a semi-synthetic derivative of wortmannin with improved stability and pharmacokinetic properties.[9][10] PX-866 is rapidly metabolized to a more potent derivative, **PX-866-17OH**, which contributes to its sustained inhibition of the PI3K pathway.[11] This document provides an overview of the preclinical and clinical data for the combination of PX-866 with EGFR inhibitors and detailed protocols for key experimental assays.

Mechanism of Action: Dual Pathway Inhibition

EGFR activation triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, which collectively promote cell proliferation, survival, and angiogenesis.[5][12] EGFR inhibitors block this signaling at the receptor level. However, if the PI3K pathway is activated downstream of EGFR (e.g., through

mutations in PIK3CA or loss of the tumor suppressor PTEN), cancer cells can bypass the EGFR blockade and continue to proliferate.[\[5\]](#)[\[8\]](#)

By co-administering a PI3K inhibitor like PX-866 with an EGFR inhibitor (e.g., gefitinib, erlotinib, cetuximab), both pathways are suppressed. This dual inhibition aims to prevent the compensatory signaling that leads to drug resistance, resulting in a more potent and durable anti-tumor response.[\[2\]](#)[\[13\]](#)



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Caption: Dual inhibition of EGFR and PI3K signaling pathways.

Quantitative Data Summary

Table 1: Preclinical Efficacy of PX-866 and EGFR Inhibitor Combination

This table summarizes key findings from in vitro and in vivo preclinical studies.

Cancer Type	Model System	Combination	Key Findings	Reference(s)
Non-Small Cell Lung Cancer (NSCLC)	A-549 Xenografts	PX-866 + Gefitinib	Potentiated anti-tumor activity, even in large tumors; PX-866 inhibited phospho-Akt, which was unaffected by gefitinib alone.	[2] [13]
Glioblastoma	Glioblastoma cell lines & xenografts	PX-866 (single agent)	Inhibited PI3K/Akt signaling, reduced tumor growth, and increased median survival in intracranial tumor models.	[3] [14]
Various Cancers	3D Spheroid Cultures	PX-866 (single agent)	Strongly suppressed spheroid growth at low nanomolar concentrations and inhibited cancer cell motility.	[9]
Triple Negative Breast Cancer (TNBC)	BT20 & MDA-MB-468 cell lines, BT20 xenografts	EGFRi + PI3Ki	Synergistic reduction in cell viability; combination was the only treatment to cause statistically	[6]

significant
reduction in
tumor volume
compared to
vehicle.

Table 2: Clinical Trial Results of PX-866 and EGFR Inhibitor Combination

This table summarizes results from human clinical trials. It is important to note that while preclinical data was promising, clinical outcomes have been mixed.

Trial Phase	Cancer Type(s)	Combination	Primary Endpoint	Key Results	Reference(s)
Phase I	CRC & SCCHN	PX-866 + Cetuximab	Safety & MTD	Combination was well-tolerated. Recommended Phase 2 dose of PX-866 was 8 mg/day. Disease control rate of 88% in evaluable patients.	[15]
Phase II	Metastatic Colorectal Cancer (CRC)	PX-866 + Cetuximab	Progression-Free Survival (PFS)	No improvement in PFS. Median PFS was 59 days with the combination vs. 104 days with cetuximab alone. Higher toxicity in the combination arm.	[7] [16]
Phase I/II	CRC & SCCHN	PX-866 + Cetuximab	Safety & Objective Response Rate	Phase I portion established safety. Phase II was designed to evaluate	[11]

antitumor
activity
versus
cetuximab
alone.

N/A

R/M HNSCC

PX-866 +
Cetuximab or
Docetaxel

PFS, ORR,
OS

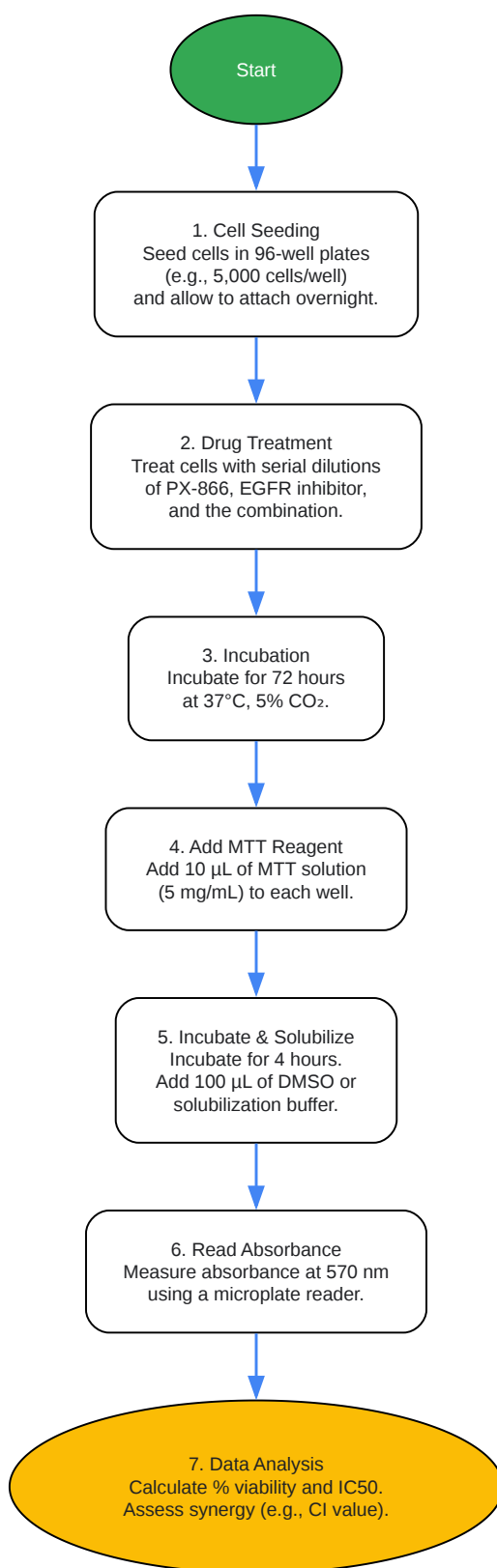
Did not
improve
clinical
outcomes in
pretreated
recurrent/met
astatic head
and neck
squamous
cell
carcinoma. [\[17\]](#)

CRC: Colorectal Cancer; SCCHN: Squamous Cell Carcinoma of the Head and Neck; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate; OS: Overall Survival.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is for determining the effect of PX-866 and an EGFR inhibitor, alone and in combination, on the viability and proliferation of cancer cells in culture.



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Caption: Experimental workflow for an MTT cell viability assay.

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., DMEM + 10% FBS)
- PX-866 (stock solution in DMSO)
- EGFR inhibitor (e.g., Gefitinib, Erlotinib; stock solution in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or other formazan solubilizing agent
- Microplate reader

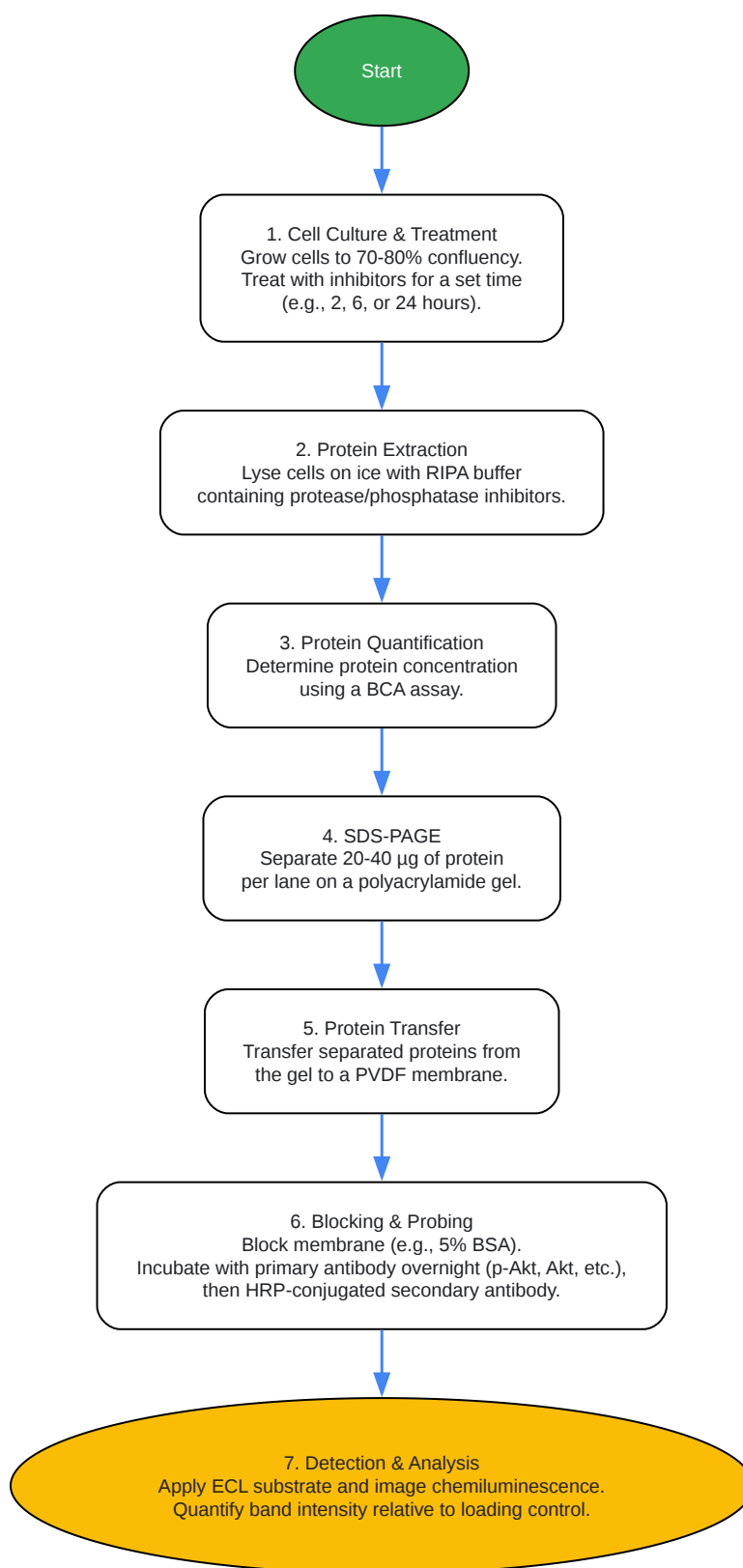
Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 μ L of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
- Drug Preparation: Prepare serial dilutions of PX-866 and the EGFR inhibitor in growth medium from stock solutions. Also prepare combination dilutions (maintaining a constant ratio if desired). Include a vehicle control (DMSO-treated) and a blank (medium only).
- Treatment: Carefully remove the medium from the wells and add 100 μ L of the prepared drug dilutions or control medium.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

- Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis:
 - Subtract the average absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability relative to the vehicle control:
 $(\text{Absorbance}_{\text{treated}} / \text{Absorbance}_{\text{control}}) * 100$.
 - Plot dose-response curves and calculate IC50 values.
 - Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic ($CI < 1$), additive ($CI = 1$), or antagonistic ($CI > 1$).

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the EGFR and PI3K signaling pathways following treatment.[\[18\]](#)[\[19\]](#)



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Caption: General workflow for Western blot analysis.

Materials:

- Treated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

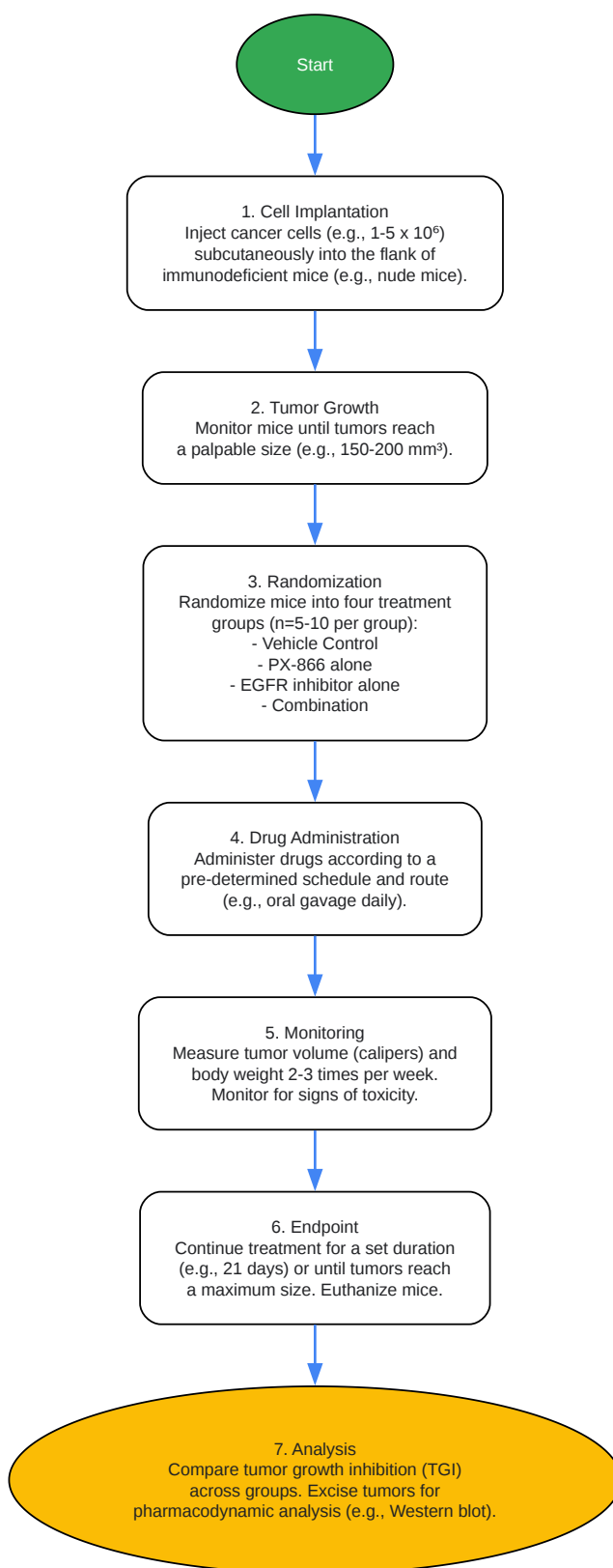
Procedure:

- **Cell Lysis:** After drug treatment for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- **Quantification:** Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
- **Sample Preparation:** Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

- Gel Electrophoresis: Load 20-40 µg of protein per lane into an SDS-PAGE gel and run until adequate separation is achieved.
- Membrane Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane 3 times for 10 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again 3 times for 10 minutes each with TBST.
- Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.
- Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed for total protein levels (e.g., total Akt) and a loading control (e.g., β-actin) to confirm equal protein loading.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phospho-protein to the total protein and then to the loading control.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in an immunodeficient mouse model.[\[13\]](#)[\[20\]](#)[\[21\]](#)



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Caption: Workflow for an in vivo tumor xenograft study.

Materials:

- Immunodeficient mice (e.g., athymic Nude or NSG mice), 6-8 weeks old
- Cancer cells for implantation
- Calipers for tumor measurement
- Dosing vehicles (e.g., PBS, corn oil)
- PX-866 and EGFR inhibitor formulated for in vivo administration

Procedure:

- Implantation: Subcutaneously inject 1 to 5 million cancer cells suspended in ~100 µL of sterile PBS or Matrigel into the flank of each mouse.
- Tumor Establishment: Allow tumors to grow to an average volume of 150-200 mm³. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: Once tumors are established, randomize the mice into treatment cohorts (typically 5-10 mice per group):
 - Group 1: Vehicle Control
 - Group 2: PX-866
 - Group 3: EGFR inhibitor
 - Group 4: PX-866 + EGFR inhibitor
- Treatment: Administer the agents as per the study design. For example, PX-866 might be given by oral gavage daily at 3 mg/kg, and an EGFR inhibitor like gefitinib at 150 mg/kg.[\[13\]](#)
- Monitoring:
 - Measure tumor dimensions with calipers and calculate tumor volume two to three times per week.

- Record the body weight of each mouse at the same time to monitor for toxicity.
- Observe mice for any clinical signs of distress or adverse effects.
- Study Endpoint: The study may be concluded after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum volume.
- Tissue Collection and Analysis: At the endpoint, euthanize the mice. Excise tumors, weigh them, and process them for further analysis. A portion can be snap-frozen for Western blot analysis (to confirm target inhibition, e.g., p-Akt levels) and another portion fixed in formalin for immunohistochemistry.
- Data Analysis: Plot the mean tumor volume \pm SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control. Use statistical tests (e.g., ANOVA) to determine the significance of differences between groups.

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